Cis-tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate
Overview
Description
Cis-tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . This compound is characterized by its piperidine ring structure, which is substituted with hydroxy and dimethyl groups, and a tert-butyl ester group at the carboxylate position .
Preparation Methods
The synthesis of cis-tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of a piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the desired stereochemistry is achieved . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity .
Chemical Reactions Analysis
Cis-tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Cis-tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of cis-tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and dimethyl groups on the piperidine ring play a crucial role in its binding affinity and selectivity towards these targets . The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways .
Comparison with Similar Compounds
Cis-tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate can be compared with similar compounds such as:
- tert-butyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate
- tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
These compounds share similar structural features but differ in the substitution pattern on the piperidine ring. The unique combination of hydroxy and dimethyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9-6-7-13(8-12(9,5)15)10(14)16-11(2,3)4/h9,15H,6-8H2,1-5H3/t9-,12+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDBUQWAAYRPBZ-SKDRFNHKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1(C)O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@]1(C)O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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